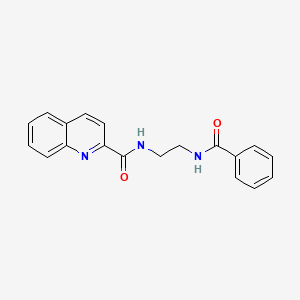
N-(2-benzamidoethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzamidoethyl)quinoline-2-carboxamide, also known as BQ-123, is a synthetic peptide that is widely used in scientific research. BQ-123 is a selective antagonist of the endothelin-1 (ET-1) receptor, which plays a crucial role in various physiological and pathological processes.
Mechanism of Action
N-(2-benzamidoethyl)quinoline-2-carboxamide is a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor (GPCR) that is widely expressed in various tissues. ET-1 binding to the receptor activates a signaling cascade that leads to vasoconstriction, cell proliferation, and inflammation. This compound blocks the binding of ET-1 to the receptor, thereby inhibiting its downstream effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It causes vasodilation, reduces blood pressure, and improves cardiac function. This compound also inhibits cell proliferation and migration, reduces inflammation, and protects against oxidative stress. These effects make this compound a promising therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
N-(2-benzamidoethyl)quinoline-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the ET-1 receptor, which allows for the specific inhibition of ET-1 signaling. This compound is also stable and easy to synthesize, which makes it a readily available tool for research. However, this compound has some limitations. It has a short half-life and requires frequent administration, which can be challenging in animal studies. This compound also has some off-target effects, which should be considered when interpreting the results of experiments.
Future Directions
There are several future directions for the research on N-(2-benzamidoethyl)quinoline-2-carboxamide. One direction is the development of more potent and selective ET-1 receptor antagonists. Another direction is the investigation of the role of ET-1 signaling in various diseases, including cancer, diabetes, and neurodegenerative diseases. This compound can also be used in combination with other drugs to enhance their therapeutic effects. Finally, the development of new drug delivery systems can improve the pharmacokinetics of this compound and increase its efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic peptide that is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. This compound is a selective antagonist of the ET-1 receptor, which inhibits its downstream effects. This compound has various biochemical and physiological effects, which make it a promising therapeutic agent for various diseases. However, this compound has some limitations that should be considered when interpreting the results of experiments. There are several future directions for the research on this compound, which can improve its efficacy and expand its therapeutic applications.
Synthesis Methods
N-(2-benzamidoethyl)quinoline-2-carboxamide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin, deprotecting the Fmoc group, and repeating the process until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(2-benzamidoethyl)quinoline-2-carboxamide is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. It has been shown to be effective in the treatment of various diseases, including hypertension, pulmonary hypertension, and heart failure. This compound is also used as a tool to study the molecular mechanisms of ET-1 signaling and its downstream effects.
properties
IUPAC Name |
N-(2-benzamidoethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-7-2-1-3-8-15)20-12-13-21-19(24)17-11-10-14-6-4-5-9-16(14)22-17/h1-11H,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKXWGQTUPLWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)

![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)